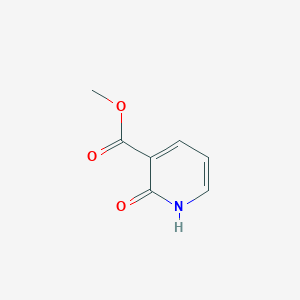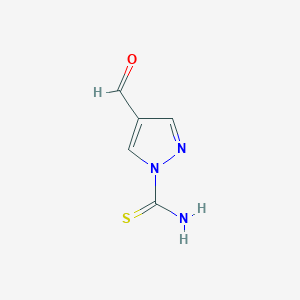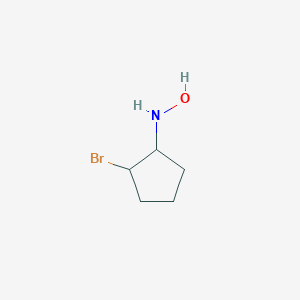
N-(2-bromocyclopentyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromocyclopentyl)hydroxylamine, also known as BCH, is a chemical compound that has been used in scientific research for various purposes.
Aplicaciones Científicas De Investigación
N-(2-bromocyclopentyl)hydroxylamine has been used in various scientific research studies, including as a tool for studying the role of nitric oxide (NO) in biological systems. N-(2-bromocyclopentyl)hydroxylamine is a selective inhibitor of the NO synthase (NOS) enzyme, which is responsible for the production of NO. By inhibiting NOS, N-(2-bromocyclopentyl)hydroxylamine can be used to investigate the effects of NO on various physiological processes.
Mecanismo De Acción
N-(2-bromocyclopentyl)hydroxylamine inhibits NOS by binding to the enzyme's heme group, which is essential for its activity. This binding prevents the conversion of L-arginine to NO, thereby reducing the production of NO in the body.
Biochemical and Physiological Effects:
N-(2-bromocyclopentyl)hydroxylamine has been shown to have various biochemical and physiological effects in scientific research studies. For example, N-(2-bromocyclopentyl)hydroxylamine has been found to reduce blood pressure in animal models, likely due to its inhibitory effect on NOS. Additionally, N-(2-bromocyclopentyl)hydroxylamine has been shown to have anti-inflammatory effects and may have potential therapeutic applications in diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromocyclopentyl)hydroxylamine in scientific research is its selectivity for NOS, which allows researchers to investigate the effects of NO specifically. However, one limitation of using N-(2-bromocyclopentyl)hydroxylamine is its relatively low potency compared to other NOS inhibitors. Additionally, N-(2-bromocyclopentyl)hydroxylamine can be difficult to synthesize and has a short half-life in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(2-bromocyclopentyl)hydroxylamine. One area of interest is investigating the therapeutic potential of N-(2-bromocyclopentyl)hydroxylamine in diseases such as arthritis and hypertension. Additionally, further studies are needed to better understand the mechanism of action of N-(2-bromocyclopentyl)hydroxylamine and its effects on other physiological processes. Finally, researchers may explore the development of more potent and selective NOS inhibitors based on the structure of N-(2-bromocyclopentyl)hydroxylamine.
Métodos De Síntesis
N-(2-bromocyclopentyl)hydroxylamine can be synthesized through a reaction between cyclopentene and N-bromoacetamide, followed by hydrolysis with hydroxylamine. The yield of N-(2-bromocyclopentyl)hydroxylamine can be improved by using a solvent such as ethanol or acetic acid.
Propiedades
Número CAS |
134409-56-6 |
|---|---|
Nombre del producto |
N-(2-bromocyclopentyl)hydroxylamine |
Fórmula molecular |
C5H10BrNO |
Peso molecular |
180.04 g/mol |
Nombre IUPAC |
N-(2-bromocyclopentyl)hydroxylamine |
InChI |
InChI=1S/C5H10BrNO/c6-4-2-1-3-5(4)7-8/h4-5,7-8H,1-3H2 |
Clave InChI |
JWGAOUTWVKILJP-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)Br)NO |
SMILES canónico |
C1CC(C(C1)Br)NO |
Sinónimos |
Cyclopentanamine, 2-bromo-N-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



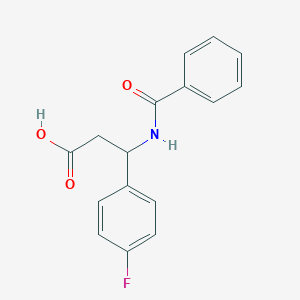
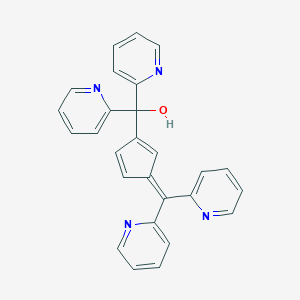

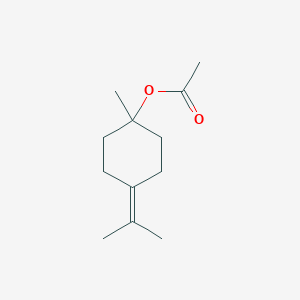

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)


